molecular formula C14H8Br2O2 B601625 4-(2-Benzofuranyl)-2,6-dibromo-phenol CAS No. 51073-15-5

4-(2-Benzofuranyl)-2,6-dibromo-phenol

Cat. No.: B601625
CAS No.: 51073-15-5
M. Wt: 368.03
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Benzofuranyl)-2,6-dibromo-phenol is a compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The presence of the benzofuran ring in its structure makes it a significant compound in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Benzofuranyl)-2,6-dibromo-phenol typically involves the coupling of 2-bromo-4-chlorophenol with a suitable benzofuran precursor, followed by cyclization under optimized reaction conditions . The reaction conditions often include the use of a base and a solvent to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for benzofuran derivatives, including this compound, often involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may include additional steps for purification and isolation of the final product to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(2-Benzofuranyl)-2,6-dibromo-phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include quinone derivatives, hydroxy derivatives, and various substituted benzofuran compounds .

Scientific Research Applications

4-(2-Benzofuranyl)-2,6-dibromo-phenol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Benzofuranyl)-2,6-dibromo-phenol is unique due to the presence of both bromine atoms and the benzofuran ring, which contribute to its distinct chemical reactivity and biological activity. Its dual halogenation enhances its potential as a pharmacologically active compound .

Properties

IUPAC Name

4-(1-benzofuran-2-yl)-2,6-dibromophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Br2O2/c15-10-5-9(6-11(16)14(10)17)13-7-8-3-1-2-4-12(8)18-13/h1-7,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOWKCNPTYNCCGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CC(=C(C(=C3)Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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